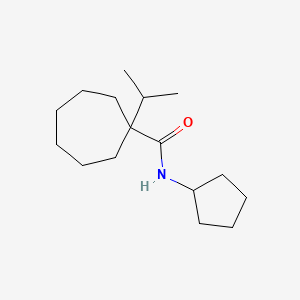

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide

Description

Properties

CAS No. |

56471-70-6 |

|---|---|

Molecular Formula |

C16H29NO |

Molecular Weight |

251.41 g/mol |

IUPAC Name |

N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide |

InChI |

InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

NUTMIYRXXQBCST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCCC1)C(=O)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:

Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.

Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated compounds, substituted amides

Scientific Research Applications

Pharmacological Applications

1.1 TRPM8 Agonist Activity

One of the most significant applications of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide is its role as an agonist for the transient receptor potential melastatin 8 (TRPM8) channel. This receptor is implicated in thermosensation and is activated by cold temperatures and menthol. Research indicates that compounds activating TRPM8 can have therapeutic implications for pain relief and cancer treatment, particularly in cancers where TRPM8 is upregulated, such as melanoma and prostate cancer .

1.2 Cooling Sensation in Consumer Products

The compound has been studied for its physiological cooling effects, making it suitable for incorporation into personal care products such as lotions, creams, and shaving gels. These products benefit from the compound's ability to stimulate cold receptors, providing a refreshing sensation upon application .

Material Science Applications

2.1 Polymer Additives

In materials science, this compound can be utilized as an additive in polymers to enhance their thermal properties. The incorporation of this compound into polymer matrices may improve their thermal stability and reduce the glass transition temperature, which is beneficial for applications requiring flexibility at lower temperatures .

Table 1: Summary of Pharmacological Effects

| Application | Mechanism | Potential Benefits |

|---|---|---|

| TRPM8 Agonist | Activates cold-sensing pathways | Pain relief, cancer treatment |

| Cooling Agent | Stimulates cold receptors | Refreshing sensation in topical products |

Table 2: Material Properties

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | Enhanced with additives | Suitable for low-temperature applications |

| Glass Transition Temperature | Reduced with incorporation | Increased flexibility |

Case Studies

4.1 Cancer Research

A study focused on the use of TRPM8 agonists in cancer therapy demonstrated that compounds similar to this compound could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the upregulation of TRPM8 in certain tumors, suggesting a targeted therapeutic approach .

4.2 Cosmetic Formulations

In cosmetic formulations, the integration of this compound has shown promising results in enhancing user experience through cooling effects. Products tested with this compound reported higher consumer satisfaction due to the immediate cooling sensation upon application .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-cyclopentyl-1-isopropylcycloheptanecarboxamide with structurally analogous carboxamides, focusing on molecular properties, substituent effects, and hypothetical functional differences.

Structural Analogues and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogues:

*LogP values are estimated using the Crippen method for illustrative purposes.

Substituent Effects and Functional Implications

- Cyclopentyl vs.

- Isopropyl vs. Methyl (1-position substituent):

The bulkier isopropyl group in the target compound introduces greater steric hindrance compared to methyl, which may influence binding affinity in receptor-ligand interactions. - Dual Isopropyl vs. Mixed Substituents: N-Isopropyl-1-isopropylcycloheptanecarboxamide has a symmetrical structure but lower molecular weight, suggesting reduced thermal stability compared to the asymmetrical target compound .

Biological Activity

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

This compound belongs to a class of compounds known for their interactions with various biological systems. Its structure suggests potential activity in modulating receptor functions, particularly in the context of pain and inflammation through its interaction with the TRPM8 receptor, which is known to mediate cold sensations and nociceptive pathways.

The compound's biological activity can be attributed to several mechanisms:

- TRPM8 Activation : this compound acts as an agonist for the TRPM8 receptor, similar to menthol. This interaction can lead to analgesic effects by activating cold-sensitive pathways in sensory neurons .

- Antimicrobial Properties : Preliminary studies indicate that compounds in this class may exhibit antimicrobial activities, although specific data on this compound is limited. The amphipathic nature of related compounds suggests potential effectiveness against certain bacterial strains .

- Cytotoxicity : Some analogs have shown selective cytotoxicity against cancer cell lines, indicating that this compound may also possess antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications to the cycloheptane ring can significantly influence efficacy against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| TRPM8 Agonism | Pain relief via cold sensation | |

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Selective against tumor cells |

Case Study 1: TRPM8 Activation

In a study examining the effects of various cyclic amides on TRPM8 activation, this compound was evaluated alongside menthol and other known agonists. The results demonstrated a significant increase in intracellular calcium levels in response to the compound, suggesting effective activation of the TRPM8 pathway. This mechanism could be leveraged for therapeutic applications in pain management.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of structurally similar compounds. While direct studies on this compound are sparse, related compounds exhibited varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The findings highlight the necessity for further exploration into this compound's specific antimicrobial capabilities.

Q & A

Basic Questions

Q. What is the molecular structure of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide, and how is it characterized experimentally?

- Answer : The compound has a molecular formula of C₁₆H₂₉NO (MW: 251.41 g/mol) with a cycloheptane backbone substituted by a cyclopentylamide and an isopropyl group . Structural characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if available) resolves stereochemistry. For related carboxamides, PubChem-derived InChIKeys and SMILES notations aid in computational modeling .

Q. What are the established synthetic routes for this compound?

- Answer : Synthesis involves multi-step processes:

-

Step 1 : Cycloheptanecarboxylic acid activation (e.g., using thionyl chloride to form acyl chloride).

-

Step 2 : Amidation with cyclopentylamine under inert conditions (e.g., DCM, 0–25°C, triethylamine as base).

-

Step 3 : Isopropyl group introduction via alkylation or Grignard reactions, optimized for steric hindrance .

-

Key Parameters : Solvent choice (DMF or acetonitrile), temperature control (reflux at 80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Method Yield Conditions Purity Acyl chloride route 65–75% 0°C, DCM, 12h ≥95% (HPLC) Direct coupling 50–60% RT, DMF, 24h ~90%

Advanced Research Questions

Q. How does the cycloheptane ring conformation influence the compound’s interaction with biological targets?

- Answer : The seven-membered ring introduces strain and flexibility , affecting binding to enzymes or receptors. Molecular dynamics simulations predict that chair-boat conformations optimize hydrophobic interactions with lipid-rich domains (e.g., membrane-bound proteins). Comparative studies with cyclohexane analogs (e.g., N-cyclopentyl cyclohexanecarboxamide) show reduced activity due to rigidity, highlighting the role of ring size in bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Contradictions often arise from experimental variability :

- Dosage/Concentration : Standardize assays (e.g., IC₅₀ in μM ranges) and validate with positive controls.

- Cell Lines/Models : Use isogenic cell lines and in vivo models (e.g., zebrafish for toxicity).

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare studies. For example, discrepancies in cytotoxicity may stem from differing MTT assay protocols (incubation time, serum content) .

Q. What in silico and in vitro methods are optimal for structure-activity relationship (SAR) studies of this carboxamide?

- Answer :

- In Silico : Docking (AutoDock Vina) to predict binding affinity to targets (e.g., GPCRs). QSAR models using MOE or Schrödinger Suite assess electronic (logP, PSA) and steric parameters .

- In Vitro : Competitive binding assays (SPR or fluorescence polarization) quantify receptor affinity. Metabolic stability is tested via liver microsome incubations (CYP450 isoforms) .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

- Answer :

- Analytical Workflow : LC-MS/MS and GC-MS detect impurities (e.g., unreacted acyl chloride).

- Process Optimization : Reduce side reactions via slow reagent addition or low-temperature quenching.

- Case Study : A 5% impurity (traced to residual DMF) in a related carboxamide skewed cytotoxicity results; switching to acetonitrile improved purity to >99% .

Methodological Guidance for Data Interpretation

Q. What experimental controls are critical for validating the compound’s mechanism of action?

- Answer :

- Negative Controls : Use scrambled analogs (e.g., N-cyclopentyl cyclohexanecarboxamide) to confirm specificity.

- Pharmacological Inhibitors : Co-treatment with target-specific inhibitors (e.g., kinase inhibitors) to block expected pathways.

- Orthogonal Assays : Combine Western blot (protein expression) with ELISA (secreted biomarkers) for cross-validation .

Q. How should researchers address low solubility in aqueous buffers during biological testing?

- Answer :

- Formulation : Use co-solvents (DMSO ≤0.1%) or liposomal encapsulation.

- Surfactants : Polysorbate-80 (0.01%) enhances dispersion without cytotoxicity.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) at non-critical positions, guided by SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.